N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound featuring a benzoxepine core (a seven-membered oxygen-containing heterocycle fused to a benzene ring) substituted with a methyl group at position 8 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 2-methoxyphenylmethyl moiety. Its design shares motifs with known bioactive compounds, such as benzodiazepines or serotonin receptor modulators, but its distinct benzoxepine core differentiates it from common drug classes .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-7-8-15-12-16(9-10-24-19(15)11-14)20(22)21-13-17-5-3-4-6-18(17)23-2/h3-12H,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLCWFVGONZQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzylamine with 8-methyl-1-benzoxepine-4-carboxylic acid under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry might be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide bond would produce an amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared substituents or core motifs. Below is a detailed comparison:
NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)
Shared Features :
Key Differences :
| Feature | Target Compound | NBOMe Series (e.g., 25I-NBOMe) |
|---|---|---|
| Core Structure | Benzoxepine (7-membered heterocycle) | Phenethylamine (2-carbon chain) |
| Functional Groups | Carboxamide at position 4 | Ethylamine with halogen/alkyl substituents |
| Pharmacology | Unknown (theorized CNS modulation) | Potent 5-HT2A agonists (hallucinogenic) |
| Toxicity | Not reported | High toxicity (seizures, fatalities) |
However, the carboxamide group could limit blood-brain barrier permeability relative to the NBOMe amines .
N-(2-Methoxyphenyl)-1-Methyl-1H-Benzimidazol-2-Amine (Compound 8)
Shared Features :
Key Differences :
| Feature | Target Compound | Compound 8 |
|---|---|---|
| Core Structure | Benzoxepine | Benzimidazole (5-membered N-heterocycle) |
| Functional Groups | Carboxamide | Amine |
| Bioactivity | Undefined | Anti-Leishmania (parasitic infection) |
| Synthetic Pathway | Likely multi-step amidation | Prepared via condensation reactions |
Implications: The benzimidazole core in Compound 8 facilitates planar stacking interactions with biological targets (e.g., DNA or enzymes), whereas the benzoxepine’s non-planar structure may favor different binding modes. The carboxamide in the target compound could enhance solubility compared to Compound 8’s amine .
Schiff Base Derivatives (e.g., 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)…)
Shared Features :
- Methoxy Substitutions : Both compounds utilize methoxy groups for steric and electronic modulation.
Key Differences :
| Feature | Target Compound | Schiff Base Derivative |
|---|---|---|
| Core Structure | Benzoxepine | V-shaped Schiff base (imine linkage) |
| Hydrogen Bonding | Carboxamide (potential H-bond donor) | O–H···N interactions (crystalline packing) |
| Applications | Unknown | Material science (crystal engineering) |
Implications : The target compound’s carboxamide may enable stronger intermolecular interactions in solid-state formulations compared to Schiff bases, which rely on weaker π-π stacking and hydrogen bonds .
Biological Activity
N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide, a compound characterized by its complex structure and pharmacological potential, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is defined by its unique chemical structure, which includes:
- Benzoxepine Ring : A fused bicyclic structure that contributes to the compound's biological activity.
- Methoxyphenyl Group : Enhances lipophilicity, allowing better membrane permeability.
- Carboxamide Functional Group : Plays a crucial role in receptor interactions.
The molecular formula for this compound is .
Target Receptors
This compound primarily acts as a serotonin 5-HT2A/2C receptor agonist . This interaction mimics serotonin's action, leading to various downstream effects in neurotransmitter systems.
Biochemical Pathways
Upon binding to the 5-HT2A/2C receptors, the compound triggers biochemical cascades that increase the release of neurotransmitters such as dopamine, serotonin, and glutamate. This modulation can influence mood, cognition, and sensory perception.
Pharmacokinetics
The compound is noted for its ability to cross the blood-brain barrier , allowing it to accumulate in brain tissue. This property is significant for its potential use in treating neurological disorders.
Biological Activity
Research has indicated several key biological activities associated with this compound:
- Hallucinogenic Effects : Activation of 5-HT2A receptors is linked to hallucinogenic activity, which may have implications for understanding certain psychiatric conditions.
- Impact on Memory and Locomotion : The compound has been reported to affect short-term memory and locomotor activity, suggesting potential applications in cognitive enhancement or treatment of disorders like ADHD.
In Vitro Studies
Recent studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against A549 (lung cancer) and HT29 (colon cancer) cell lines. These findings suggest that benzoxepine derivatives may have therapeutic potential in oncology .
Clinical Implications
Ongoing research aims to evaluate the therapeutic applications of this compound in treating conditions such as depression, anxiety disorders, and other neuropsychiatric disorders due to its serotonergic activity. The modulation of serotonin pathways is particularly relevant for these conditions.
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Receptor Agonism | Agonist for serotonin 5-HT2A/2C receptors |
| Neurotransmitter Release | Increases dopamine, serotonin, and glutamate release |
| Cognitive Effects | Impacts short-term memory and locomotion |
| Potential Therapeutic Uses | Investigated for treatment of depression, anxiety, and cognitive disorders |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
